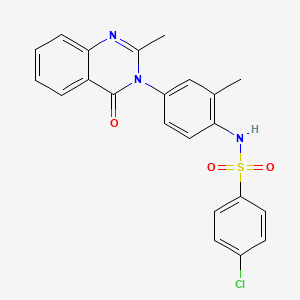
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. This compound belongs to the class of sulfonamides and contains both a quinazoline and a benzenesulfonamide moiety, contributing to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide generally involves the reaction of 2-methyl-4-oxoquinazoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine. This step ensures the formation of the sulfonamide linkage. The conditions typically include maintaining the reaction temperature between 0°C to 5°C initially, then gradually increasing it to room temperature.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a similar approach but with optimized reaction conditions and scaling techniques to ensure higher yield and purity. Continuous flow reactors and automated systems can improve efficiency and control during large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline moiety can undergo oxidation and reduction, altering its functional state.
Hydrolysis: The sulfonamide group may hydrolyze under acidic or basic conditions.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic solutions for hydrolysis.
Major Products: Major products of these reactions can include various substituted derivatives, oxidized forms of the quinazoline ring, and hydrolyzed products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity provides numerous possibilities for creating derivatives with tailored properties.
Biology and Medicine: In biological research, it is explored for its potential as a therapeutic agent. The quinazoline moiety is known for its anticancer properties, making this compound a candidate for drug development studies.
Industry: Industrial applications may include its use as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, benefiting from its robust chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets. The quinazoline moiety may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes. Pathways involved often include key signaling pathways related to cell proliferation and survival, particularly in cancer cells.
Comparación Con Compuestos Similares
4-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide
2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-chlorobenzenesulfonamide
Uniqueness: Compared to these similar compounds, 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has unique structural elements such as additional methyl groups that may enhance its binding affinity and reactivity
Propiedades
IUPAC Name |
4-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGIXMUSMGVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
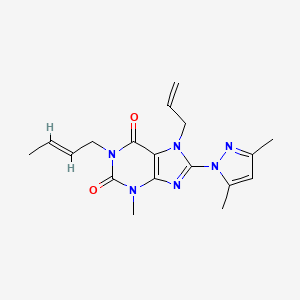
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)
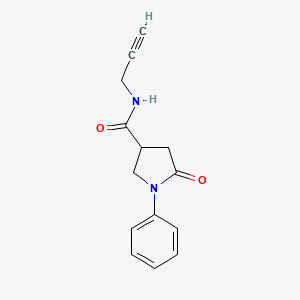

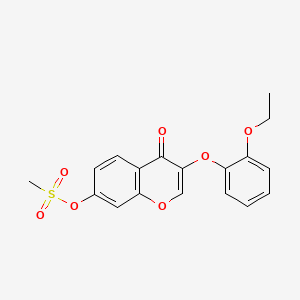
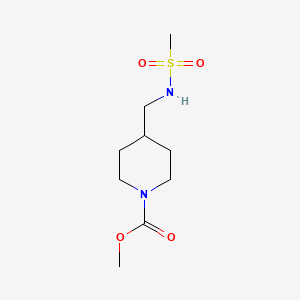
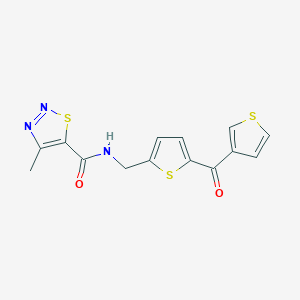

![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2776512.png)
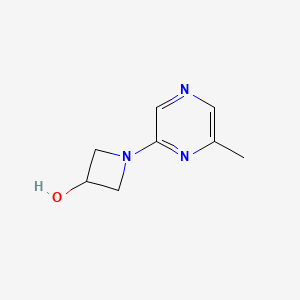
![1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2776515.png)
![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)

